molecular formula C15H14N4O B2636436 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide CAS No. 2097926-43-5

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide

Cat. No. B2636436
CAS RN: 2097926-43-5
M. Wt: 266.304
InChI Key: GTCVRXQRRYNOCT-UHFFFAOYSA-N
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Description

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to an ethyl group, which in turn is attached to a naphthamide group .


Molecular Structure Analysis

The compound contains a 1,2,3-triazole ring, an ethyl group, and a naphthamide group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The naphthamide group consists of a naphthalene ring (a type of aromatic hydrocarbon) attached to an amide group .


Chemical Reactions Analysis

1,2,3-triazoles are known to participate in various chemical reactions, including cycloadditions, substitutions, and reductions . The reactivity of the naphthamide part would largely depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, 1,2,3-triazoles are generally stable under normal conditions, but can react with strong oxidizing agents . The naphthamide part could potentially influence the compound’s solubility and reactivity .

Scientific Research Applications

Supramolecular Chemistry

The compound’s triazole group participates in supramolecular interactions:

References:

  • Roth, R., Schmidt, G., Prud’homme, A., & Abele, S. (2018). Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids. Organic Process Research & Development, 22(12), 1769–1775
  • Ghorai, M. K., & Mandal, S. (2014). Synthesis of 2H-1,2,3-Triazoles. Topics in Heterocyclic Chemistry, 33, 1–34
  • El-Sayed, W. A., & El-Badry, Y. A. (2022). Synthesis and Characterization of Novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8904

[Link to Supporting Information](https://pubs.acs.org/doi/suppl/10.1021/acs.oprd.8b00349/suppl_file/op8b

properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(16-10-11-19-17-8-9-18-19)14-7-3-5-12-4-1-2-6-13(12)14/h1-9H,10-11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCVRXQRRYNOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide

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